Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate
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Overview
Description
Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is a research chemical known for its utility in various scientific applications. This compound features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a 3-methyl-1,2,4-oxadiazol-5-yl moiety. Its unique structure makes it valuable for research in fields such as organic chemistry, medicinal chemistry, and materials science .
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate” are currently unknown . This compound is a part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
Based on its structural similarity to other oxadiazole derivatives, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative containing the 3-methyl-1,2,4-oxadiazol-5-yl group. One common method includes the use of tert-butylamidoxime and organic nitriles in the presence of catalysts like p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the oxadiazole ring or the carbamate group.
Substitution: The tert-butyl group or the oxadiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Exploring its pharmacological properties and potential therapeutic uses.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: A similar compound with a different substitution pattern on the oxadiazole ring.
tert-Butyl carbamate: A simpler compound used as a precursor in the synthesis of more complex molecules.
Uniqueness
Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl carbamate group with a cyclohexyl ring and an oxadiazole moiety makes it a versatile compound for various research applications .
Properties
IUPAC Name |
tert-butyl N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-10-15-11(20-17-10)14(8-6-5-7-9-14)16-12(18)19-13(2,3)4/h5-9H2,1-4H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUJINQJGCEUJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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